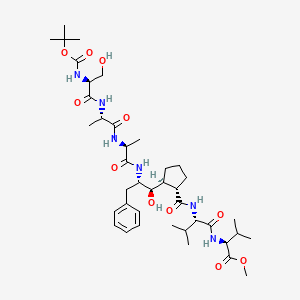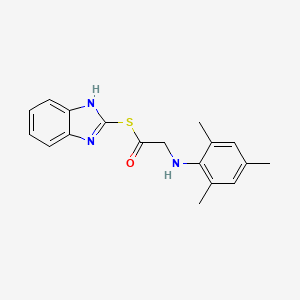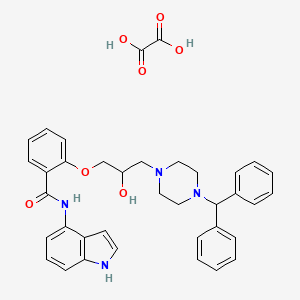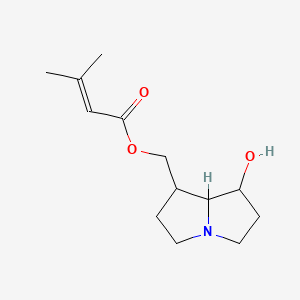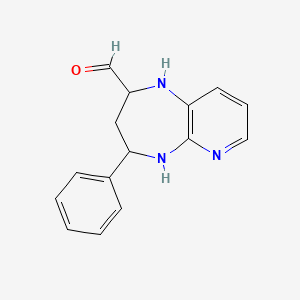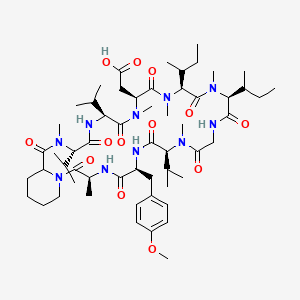
Cyclopeptolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopeptolide is a naturally occurring compound known for its unique cyclic peptide structureCyclopeptolides are typically produced by microorganisms, such as fungi and bacteria, and exhibit a wide range of bioactivities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopeptolide involves the cyclization of linear peptide precursors. One common method is the use of solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a resin-bound peptide chain. After the linear peptide is synthesized, cyclization is achieved through the formation of an amide bond between the N-terminus and C-terminus of the peptide .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms that naturally produce the compound. For example, the fungus Metarhizium anisopliae has been used to produce this compound 90-215, which can be isolated and purified from the fermentation broth .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopeptolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups within the this compound structure, potentially enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include oxidized derivatives, reduced forms, and substituted analogs. These products often exhibit enhanced or altered biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Cyclopeptolide has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying peptide cyclization and the development of new synthetic methodologies.
Biology: this compound’s antimicrobial and antifungal properties make it a valuable tool for studying microbial interactions and developing new antimicrobial agents.
Medicine: this compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It is also being investigated for its immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of cyclopeptolide involves its interaction with specific molecular targets and pathways. For example, this compound 90-215 has been shown to affect the production of destruxins and helvolic acid in Metarhizium anisopliae by altering the expression of key enzymes involved in their biosynthesis . Additionally, this compound can inhibit the cotranslational translocation of certain proteins, such as vascular cell adhesion molecule 1 (VCAM1), by targeting their signal peptides .
Comparación Con Compuestos Similares
Cyclopeptolide can be compared to other cyclic peptides, such as:
Destruxins: Produced by the same fungus, , destruxins are cyclic hexadepsipeptides with insecticidal properties.
This compound’s uniqueness lies in its diverse biological activities and its ability to modulate the production of secondary metabolites in microorganisms, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
159170-92-0 |
|---|---|
Fórmula molecular |
C57H92N10O13 |
Peso molecular |
1125.4 g/mol |
Nombre IUPAC |
2-[(3S,6S,9S,15S,18S,21S,24S,27S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H92N10O13/c1-18-34(9)47-50(72)58-30-42(68)63(13)45(32(5)6)51(73)60-39(28-37-23-25-38(80-17)26-24-37)49(71)59-36(11)53(75)67-27-21-20-22-40(67)54(76)64(14)46(33(7)8)52(74)61-44(31(3)4)56(78)62(12)41(29-43(69)70)55(77)66(16)48(35(10)19-2)57(79)65(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,72)(H,59,71)(H,60,73)(H,61,74)(H,69,70)/t34?,35?,36-,39-,40?,41-,44-,45-,46-,47-,48-/m0/s1 |
Clave InChI |
VDCLCAXYTCLVQY-CTVGSUQISA-N |
SMILES isomérico |
CCC(C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCCC2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
SMILES canónico |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


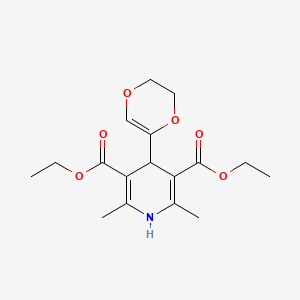
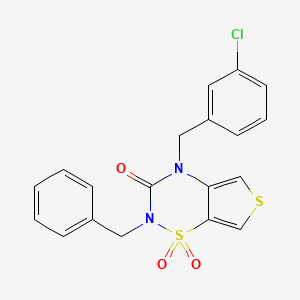
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
